molecular formula C9H20N2 B3011683 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine CAS No. 34970-93-9

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine

Cat. No. B3011683
CAS RN: 34970-93-9
M. Wt: 156.273
InChI Key: AEJMMXIKIPYVAY-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine is a chemical compound with the CAS Number: 34970-93-9 . Its molecular weight is 156.27 and its molecular formula is C9H20N2 . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(3,3-dimethyl-1-piperidinyl)ethanamine . The InChI code for this compound is 1S/C9H20N2/c1-9(2)4-3-6-11(8-9)7-5-10/h3-8,10H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis of Novel Derivatives for Antimicrobial Screening : A series of mannich bases, including those derived from compounds structurally related to 2-(3,3-Dimethylpiperidin-1-yl)ethan-1-amine, were synthesized and tested for antimicrobial properties. These compounds showed significant activity against various Gram-positive and Gram-negative bacteria and fungi, demonstrating potential as bio-active molecules in antimicrobial research (Desai et al., 2012).

Binding Properties and Receptor Interaction

  • Multireceptorial Binding Properties : Research on derivatives of 3,3-dimethylpiperidine, closely related to the compound , revealed high affinities towards sigma1 and EBP sites, demonstrating their potential in understanding receptor-ligand interactions in neuropharmacology (Berardi et al., 2001).

Analytical Toxicology

  • Toxicokinetic Studies : In the context of analytical toxicology, the structurally similar compounds to this compound have been studied for their metabolism, plasma protein binding, and detectability in urine screening, contributing to the broader understanding of toxicological profiling (Richter et al., 2019).

Anti-Diabetic and Anti-Inflammatory Applications

  • Evaluation of Anti-Diabetic and Anti-Inflammatory Activities : Novel mannich base derivatives, structurally similar to this compound, have been synthesized and evaluated for their anti-diabetic and anti-inflammatory activities. These compounds showed significant reduction in blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).

Synthesis of Key Intermediates

  • Efficient Synthesis of Key Intermediates for Drug Development : The compound's analogues have been utilized in the synthesis of key intermediates for drugs like licofelone, highlighting its role in the development of new pharmaceutical compounds (Rádl et al., 2009).

Chiral Auxiliary in Enantioselective Reactions

  • Application as a Chiral Auxiliary : Derivatives of 3,3-dimethylpiperidine have been used as chiral auxiliaries in enantioselective reactions, playing a crucial role in the synthesis of chiral compounds with potential pharmacological applications (Sudo & Saigo, 1997).

Safety and Hazards

The safety information for this compound includes the GHS05 and GHS07 pictograms . The signal word for this compound is "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(3,3-dimethylpiperidin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2)4-3-6-11(8-9)7-5-10/h3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJMMXIKIPYVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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